Fluorescent Brightener 264
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Overview
Description
Fluorescent Brightener 264 is a useful research compound. Its molecular formula is C40H38N12Na6O22S6 and its molecular weight is 1369.1 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Fluorescent Brightener 264 is an organic compound that primarily targets materials such as textiles, plastics, and paper .
Mode of Action
This compound operates by absorbing ultraviolet light and re-emitting it as blue-violet light . This process is known as fluorescence . The compound absorbs high-energy radiation and re-emits it as lower-energy radiation, with the difference in energy being transformed into kinetic energy .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the absorption and emission of light . By absorbing ultraviolet light and re-emitting it as visible light, this compound can enhance the whiteness and brightness of various materials .
Pharmacokinetics
This solubility likely plays a role in its distribution and application in various products .
Result of Action
By absorbing ultraviolet light and re-emitting it as blue-violet light, it enhances the whiteness and brightness of materials such as textiles, plastics, and paper .
Action Environment
The efficacy and stability of this compound can be influenced by environmental factors. For instance, the compound’s fluorescence mechanism depends on the presence of ultraviolet light . Additionally, its solubility in water suggests that the compound’s action may be influenced by the water content of the environment .
Biochemical Analysis
Biochemical Properties
Fluorescent Brightener 264 is known for its characteristics of protecting baculoviruses against deactivation by UV light and enhancing the activity of these agents as microbial insecticides on hosts and semi-permissive hosts . It is also known to interact with hyaluronates, which are salts or esters of hyaluronic acid . The nature of these interactions is primarily based on the absorption and emission of light, which is a key characteristic of this compound.
Cellular Effects
The cellular effects of this compound are primarily observed in its ability to enhance the appearance of materials by making them appear whiter and brighter . For instance, in the context of microbial insecticides, this compound improves the bioinsecticidal activity of Anticarsia gemmatalis nucleopolyhedrovirus
Molecular Mechanism
The molecular mechanism of this compound involves the absorption of high-energy radiation in the ultraviolet to violet region and the emission of lower energy radiation in the blue region . This process is facilitated by the unique structure of this compound, which allows for the movement of electrons, leading to the absorption and emission of light .
Temporal Effects in Laboratory Settings
It is known that this compound has good stability and is highly water-soluble
Properties
CAS No. |
68971-49-3 |
---|---|
Molecular Formula |
C40H38N12Na6O22S6 |
Molecular Weight |
1369.1 g/mol |
IUPAC Name |
hexasodium;2-[[4-[bis(2-hydroxyethyl)amino]-6-[4-[(E)-2-[4-[[4-[bis(2-hydroxyethyl)amino]-6-(2,5-disulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]-3-sulfonatoanilino]-1,3,5-triazin-2-yl]amino]benzene-1,4-disulfonate |
InChI |
InChI=1S/C40H44N12O22S6.6Na/c53-15-11-51(12-16-54)39-47-35(45-37(49-39)43-29-21-27(75(57,58)59)7-9-31(29)77(63,64)65)41-25-5-3-23(33(19-25)79(69,70)71)1-2-24-4-6-26(20-34(24)80(72,73)74)42-36-46-38(50-40(48-36)52(13-17-55)14-18-56)44-30-22-28(76(60,61)62)8-10-32(30)78(66,67)68;;;;;;/h1-10,19-22,53-56H,11-18H2,(H,57,58,59)(H,60,61,62)(H,63,64,65)(H,66,67,68)(H,69,70,71)(H,72,73,74)(H2,41,43,45,47,49)(H2,42,44,46,48,50);;;;;;/q;6*+1/p-6/b2-1+;;;;;; |
InChI Key |
ZECOZQHKQDLCBT-IRTUOLCXSA-H |
Isomeric SMILES |
C1=CC(=C(C=C1NC2=NC(=NC(=N2)N(CCO)CCO)NC3=C(C=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])/C=C/C4=C(C=C(C=C4)NC5=NC(=NC(=N5)N(CCO)CCO)NC6=C(C=CC(=C6)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
SMILES |
C1=CC(=C(C=C1NC2=NC(=NC(=N2)N(CCO)CCO)NC3=C(C=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)N(CCO)CCO)NC6=C(C=CC(=C6)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
C1=CC(=C(C=C1NC2=NC(=NC(=N2)N(CCO)CCO)NC3=C(C=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)N(CCO)CCO)NC6=C(C=CC(=C6)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
76482-78-5 | |
physical_description |
Liquid; Dry Powder |
Related CAS |
114456-70-1 (Parent) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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